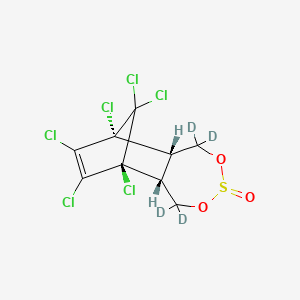

Endosulfan-I-D4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-Endosulfan D4 is a useful research compound. Its molecular formula is C9H6Cl6O3S and its molecular weight is 410.928. The purity is usually 95%.

BenchChem offers high-quality alpha-Endosulfan D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Endosulfan D4 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umweltverträglichkeitsprüfung

Endosulfan-I-D4 ist weit verbreitet in der Umwelt und kann in allen Medien, Boden, Sedimenten, Luft, Wasser und Vegetation, über große Entfernungen von der Anwendungsstelle nachgewiesen werden {svg_1}. Es gelangt typischerweise durch die landwirtschaftliche Anwendung in die Atmosphäre und kann über große Entfernungen in der Luft transportiert werden {svg_2}. Die Konzentrationen in der Luft variieren je nach Standort erheblich. Ländliche Gebiete weisen tendenziell höhere Konzentrationen auf {svg_3}.

Landwirtschaftliche Anwendungen

Endosulfan wurde auf einer Vielzahl von Nutzpflanzen eingesetzt, darunter Brokkoli, Kartoffeln, Kaffee, Baumwolle, Pfirsiche, Äpfel, Nektarinen, Pflaumen, Salat, Tomaten, Trauben, Melonen, Blumenkohl, Karotten, Kohl, Raps, Erdbeeren, Luzerne, Bohnen, Getreide, Gurken, Tabak, Tee, Ölfrüchte und einige Zierblumen, um Schädlinge zu bekämpfen {svg_4}.

Auswirkungen auf die menschliche Gesundheit

Endosulfan ist bekannt für seine nachteiligen Auswirkungen auf die menschliche Gesundheit und wurde empirisch nachgewiesen, dass es schädliche Auswirkungen wie Atembeschwerden, Magen-Darm-Beschwerden wie Übelkeit und Erbrechen sowie neurologische und Entwicklungsstörungen verursacht {svg_5}.

Auswirkungen auf aquatisches und terrestrisches Leben

Endosulfan, das als Insektizid verwendet wird, bedroht ein breites Spektrum aquatischer und terrestrischer Arten {svg_6}. Die Kontamination von Wasser und Boden durch die langfristige Persistenz und Bioakkumulation des Stoffes in der Nahrungskette kann höhere trophische Ebenen schädigen {svg_7}.

Vorschriften und Sicherheitsmaßnahmen

Um potenzielle Risiken für die menschliche Gesundheit durch den Verzehr von mit Endosulfan belasteten Wassertieren zu mindern, wurde ein definierter Schwellenwert für das Umgebungswasser eingeführt, der bei einer Konzentration von 159 Mikrogramm pro Liter Wasser liegt {svg_8}.

Wirkmechanismus

Target of Action

Endosulfan-I-D4, also known as alpha-Endosulfan D4 or beta-Endosulfan D4, is a broad-spectrum organochlorine pesticide . It is speculated to be detrimental to human health in areas of active exposure Endosulfan is known to be a potential endocrine disruptor .

Mode of Action

This compound interacts with its targets, leading to various changes. It induces DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . This DNA damage is primarily caused by the production of reactive oxygen species (ROS) .

Biochemical Pathways

This compound affects several biochemical pathways. It induces DNA damage and triggers various levels of repair activities in cell lines . The most common way these pesticide molecules induce DNA damage is via the production of ROS . Endosulfan can be degraded by oxidation to form toxic metabolite endosulfan sulfate via sulfate group attacking or hydrolysis to metabolize endosulfan and produce predominantly less toxic endosulfan diol .

Result of Action

The molecular and cellular effects of this compound’s action are significant. Apart from reducing fertility levels in male animals, Endosulfan induces DNA damage that triggers a compromised DNA damage response leading to undesirable processing of broken DNA ends . It also causes respiratory difficulties, gastrointestinal discomfort such as nausea and vomiting along with neurological and developmental abnormalities .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It typically enters the atmosphere through agricultural application and can be transported long distances in the air . The levels in the air vary substantially depending on the location, with rural areas tending to have higher levels . Endosulfan half-life in soils is estimated to range from 60 to 800 days, while its half-life in groundwater and sediments may increase up to 6 years .

Eigenschaften

IUPAC Name |

(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-WWUWEAHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)